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Compound of Interest

Compound Name: 1,8-Diazafluoren-9-one

Cat. No.: B1298732

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazafluoren-9-one (DFO) is a heterocyclic aromatic ketone of significant interest,
primarily recognized for its application in forensic science as a highly sensitive reagent for the
detection of latent fingerprints on porous surfaces. Its utility stems from its reaction with amino
acids present in fingerprint residues to form intensely fluorescent products. Understanding the
spectroscopic properties of DFO is crucial for optimizing its existing applications and exploring
its potential in other fields, such as medicinal chemistry and materials science, where its unique
photophysical characteristics may be leveraged. This technical guide provides a
comprehensive overview of the spectroscopic properties of 1,8-Diazafluoren-9-one, complete
with experimental protocols and a visual representation of the analytical workflow.

Core Spectroscopic Data

The spectroscopic characterization of 1,8-Diazafluoren-9-one provides a fundamental
understanding of its electronic structure and molecular vibrations. The key data are
summarized in the tables below.

Physicochemical Properties
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Property Value Reference
Molecular Formula C11HsN20 [1]
Molar Mass 182.18 g/mol [1]
Appearance Yellow powder [1]
Melting Point 229-233 °C [2]

UV-Visible Absorption and Fluorescence Data

1,8-Diazafluoren-9-one exhibits characteristic absorption in the UV-visible region and strong
fluorescence, which is central to its primary application. The photophysical properties are highly
dependent on the solvent environment and the aggregation state of the molecules.[3][4]

Parameter Wavelength (nm) Solvent/Conditions  Reference

Absorption Maximum

~470 Ethanol [5]
(Amax)
Excitation Maximum

~470 Ethanol [5]
(Aex)
Emission Maximum

~570 Ethanol [2][5]
(Aem)
Emission Maximum £g5 Reaction product with
(Aem) glycine

Note: The fluorescence of DFO is significantly enhanced upon forming aggregates in polar
solvents like ethanol.[3][4] The reaction of DFO with amino acids, such as glycine, leads to a

product with a distinct emission maximum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed *H and 3C NMR spectral data for 1,8-Diazafluoren-9-one are not readily available in
the cited literature. However, based on its chemical structure, the following characteristic

signals can be anticipated.
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Expected *H NMR (Proton) Signals: The spectrum would be expected to show signals in the
aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the two pyridine
rings. The symmetry of the molecule would influence the number and multiplicity of the signals.

Expected 3C NMR (Carbon) Signals: The spectrum would display signals for the eleven carbon
atoms. The carbonyl carbon (C=0) would appear significantly downfield (typically >180 ppm).
The remaining ten carbons of the aromatic rings would resonate in the aromatic region
(typically 120-160 ppm).

Infrared (IR) Spectroscopy Data

A detailed, peak-assigned IR spectrum for 1,8-Diazafluoren-9-one is not available in the
searched literature. However, the characteristic absorption bands can be predicted based on its
functional groups.

Expected Wavenumber

Functional Group Intensity
(cm™)

C=0 (Ketone) 1700 - 1725 Strong

C=N (in aromatic ring) 1640 - 1540 Medium to Strong

C=C (in aromatic ring) 1600 - 1450 Medium to Strong

C-H (aromatic) 3000 - 3100 Medium to Weak

Mass Spectrometry Data

While a specific mass spectrum for 1,8-Diazafluoren-9-one is not provided in the search
results, the molecular ion peak and potential fragmentation patterns can be predicted.

Parameter Expected Value/Observation

Molecular lon Peak (M+) m/z =182.18

] Loss of CO (m/z = 154), fragmentation of the
Fragmentation o .
pyridine rings.
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Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of
1,8-Diazafluoren-9-one.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of 1,8-Diazafluoren-9-one.

Materials:

1,8-Diazafluoren-9-one

Spectroscopic grade ethanol

Quartz cuvettes (1 cm path length)

UV-Visible Spectrophotometer

Fluorometer

Procedure:

o Sample Preparation: Prepare a stock solution of 1,8-Diazafluoren-9-one in ethanol. From
the stock solution, prepare a series of dilutions to the desired concentrations for analysis.

e UV-Visible Spectroscopy:
o Record a baseline spectrum using a quartz cuvette filled with ethanol.
o Record the absorption spectrum of the DFO solution from 200 to 800 nm.
o ldentify the wavelength of maximum absorbance (Amax).

» Fluorescence Spectroscopy:

o Set the excitation wavelength of the fluorometer to the determined Amax from the UV-Vis
spectrum (approximately 470 nm).
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o Record the emission spectrum over a suitable wavelength range (e.g., 480-700 nm).
o lIdentify the wavelength of maximum emission (Aem).

o To obtain an excitation spectrum, set the emission monochromator to the determined Aem
and scan a range of excitation wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

1,8-Diazafluoren-9-one

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR tubes

NMR Spectrometer
Procedure:

o Sample Preparation: Dissolve an appropriate amount of 1,8-Diazafluoren-9-one in a
suitable deuterated solvent. DFO is soluble in acetic acid, which suggests that polar aprotic
deuterated solvents like DMSO-ds would be a good choice.[2]

e 'H NMR Spectroscopy:
o Acquire the *H NMR spectrum.
o Integrate the signals to determine the relative number of protons.

o Analyze the chemical shifts and coupling patterns to assign the signals to the protons in
the molecule.

e 13C NMR Spectroscopy:

o Acquire the proton-decoupled 3C NMR spectrum.
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o Analyze the chemical shifts to assign the signals to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,8-Diazafluoren-9-one.

Materials:

1,8-Diazafluoren-9-one

Spectroscopic grade Potassium Bromide (KBr)

Agate mortar and pestle

Pellet press

FTIR Spectrometer

Procedure:

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount of 1,8-Diazafluoren-9-one with dry KBr powder in an
agate mortar and pestle.[7][8]

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

[7](8]

» Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder.

[¢]

Place the KBr pellet in the sample holder and record the IR spectrum, typically in the
range of 4000-400 cm~1,

[¢]

Identify the characteristic absorption bands corresponding to the functional groups in the
molecule.
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Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 1,8-Diazafluoren-9-

one.
Materials:

o 1,8-Diazafluoren-9-one

o Suitable solvent (e.g., methanol, acetonitrile)

e Mass Spectrometer (e.g., with Electrospray lonization - ESI)
Procedure:

o Sample Preparation: Prepare a dilute solution of 1,8-Diazafluoren-9-one in a suitable

solvent.
o Data Acquisition:

o Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a
common technique for this type of molecule.

o Acquire the mass spectrum over an appropriate m/z range.

o Identify the molecular ion peak (M*) and analyze the fragmentation pattern to gain

structural information.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
1,8-Diazafluoren-9-one and a conceptual representation of its application in fluorescence-

based detection.
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Caption: Experimental workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1298732#spectroscopic-properties-of-1-8-
diazafluoren-9-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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